Ethyl 2,6-dimethylpiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,6-dimethylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h7-9,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXTWZJBZEJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(NC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylpiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
While specific, detailed case studies and comprehensive data tables for the applications of "Ethyl 2,6-dimethylpiperidine-4-carboxylate" are not available within the provided search results, the search results do offer some information regarding its potential applications and related compounds.
Information from Search Results:
- Intermediate in Synthesis: this compound is related to 2,6 dimethylpiperidine -4-ones, which can be converted to N-methyl and N-ethyl derivatives .
- Potential Derivative Applications: Piperidone derivatives, compounds related to this compound, can act as potential inhibitors of human placenta aromatase in vitro. 3,5 –Bis (arylidene) piperidin- 4-ones may behave as cytotoxic and anti-cancer agents . 2-Arylpiperidin-4-ones are used as key intermediates for the synthesis of tachykinin antagonists and indolizidine alkaloids .
- ** antibacterial activity:** Arylthiopiperidin-4-ones exhibit antibacterial activity against Staphylococcus aureus, Vibrio cholerae, Salmonella typhi, and Escherichia coli and antifungal activity against Candida albicans .
- Production Intermediates: 2-ethoxy-4, 6-difluoropyrimidine is an important pyrimidine compound and a key intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam .
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2,6-Dimethylpiperidine-4-Carboxylate Hydrochloride
Structural Differences : Replacing the ethyl ester with a methyl ester reduces the molecular weight (172.13 g/mol vs. 186.16 g/mol for the ethyl analog) and slightly decreases lipophilicity.
Properties : Predicted collision cross-section (CCS) values for the methyl ester adducts range from 139.3 Ų ([M+H]⁺) to 149.3 Ų ([M+Na]⁺), indicating differences in gas-phase ion mobility compared to the ethyl analog .
Applications : Methyl esters are often used as intermediates in drug synthesis due to easier hydrolysis to carboxylic acids under mild conditions .
2,2,6,6-Tetramethylpiperidin-4-yl Esters
Properties: Longer alkyl ester chains (e.g., butyrate, heptanoate) in this series enhance hydrophobicity, which may improve blood-brain barrier penetration .
Ethyl 2,6-Dichloropyridine-4-Carboxylate
Structural Differences : A pyridine ring (aromatic, unsaturated) replaces the saturated piperidine ring, introducing electron-withdrawing chlorine atoms. This alters electronic properties and reactivity .
Applications : Pyridine carboxylates are often used as ligands in catalysis or intermediates in agrochemical synthesis, contrasting with piperidine derivatives’ medicinal applications .
Piperidine Derivatives with Aromatic Substitutions
Examples : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .
Structural Differences : Bulky phenyl groups and additional functional groups (e.g., hydroxy, acetyl) confer distinct conformational and electronic profiles.
Applications : These derivatives exhibit antibacterial and antitumor activity, highlighting the role of aromatic substituents in bioactivity .
Structural and Conformational Analysis
The puckering of the piperidine ring, influenced by substituents, affects molecular interactions. For this compound, the dimethyl groups likely induce a chair conformation with minimal puckering amplitude, whereas tetramethyl analogs () may adopt distorted chair or boat conformations due to increased steric strain . Pyridine-based analogs () exhibit planar aromatic rings, enabling π-π stacking interactions absent in saturated piperidines .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Ethyl 2,6-dimethylpiperidine-4-carboxylate (EDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is a piperidine derivative that serves as an important intermediate in organic synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.
The biological activity of EDPC is primarily attributed to its ability to modulate enzyme interactions and influence metabolic pathways. Preliminary studies suggest that EDPC can interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
EDPC can be synthesized through several methods involving the reaction of appropriate piperidine precursors with ethyl chloroacetate or similar reagents under basic conditions. The compound's synthesis is essential for producing derivatives with enhanced biological activities.
Table 2: Synthesis Pathways
| Method | Description |
|---|---|
| Ethyl Chloroacetate Reaction | Reaction with piperidine under basic conditions |
| Multi-step Synthesis | Involves several intermediate steps for purity |
Future Directions
While current research highlights the potential of EDPC in various therapeutic areas, further studies are necessary to elucidate its specific biological mechanisms and optimize its pharmacological profiles. Investigations into its structure-activity relationships (SAR) will be crucial for developing more effective derivatives.
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 2,6-dimethylpiperidine-4-carboxylate, and what reaction conditions are critical for yield optimization?
- Answer : The compound is typically synthesized via organopalladium-catalyzed coupling reactions. For example, cross-coupling of pyridine derivatives with ethyl halides in the presence of copper(I) iodide and palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) is common. Key parameters include temperature control (80–120°C), solvent selection (e.g., dry THF or DMF), and stoichiometric ratios of reactants to minimize byproducts . Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at positions 2 and 6, ester carbonyl resonance at ~170 ppm) .
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and piperidine ring vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 214.168) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (see advanced questions) .
Q. How does the steric environment of the piperidine ring influence the compound’s reactivity in further derivatization?
- Answer : The 2,6-dimethyl groups create steric hindrance, limiting nucleophilic attack at the nitrogen. This necessitates bulky electrophiles or catalysts (e.g., Grignard reagents with TMEDA) for functionalization. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the puckering conformation of the piperidine ring, and how does this affect intermolecular interactions?
- Answer : The Cremer-Pople puckering parameters (q, θ, φ) quantify ring non-planarity. For this compound, DFT calculations (B3LYP/6-31G*) suggest a chair conformation with axial ester groups. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) reveal how puckering modulates hydrogen bonding with solvents or protein targets .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or ambiguous hydrogen-bonding networks?
- Answer :
- Disordered Solvents : Use SQUEEZE (in PLATON) to model electron density from disordered regions .
- Hydrogen Bonding : SHELXL refinement with restraints on O/N–H distances and angles, validated via Hirshfeld surface analysis .
- Data Validation : Cross-check with spectroscopic data (e.g., IR O–H stretches vs. crystallographic H-bond lengths) .
Q. How can reaction conditions be optimized to enhance enantiomeric purity during asymmetric synthesis?
- Answer :
- Chiral Catalysts : Use Ru(II)-BINAP complexes for hydrogenation of precursor imines, achieving >90% ee .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during esterification .
Q. What methodologies identify and quantify degradation products under accelerated stability testing (e.g., thermal, oxidative stress)?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
